IMP-E3 protein - 136111-09-6

IMP-E3 protein

Catalog Number: EVT-1521615
CAS Number: 136111-09-6
Molecular Formula: C15H24N4O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The IMP-E3 protein is a member of the E3 ubiquitin ligase family, which plays a crucial role in the ubiquitin-proteasome system, a key regulatory mechanism for protein degradation and cellular homeostasis in eukaryotic organisms. E3 ubiquitin ligases are responsible for the transfer of ubiquitin to substrate proteins, thereby marking them for degradation or altering their functional status. The IMP-E3 protein specifically is involved in various cellular processes, including signal transduction, cell cycle regulation, and responses to stress.

Source

IMP-E3 proteins are derived from genes that encode E3 ubiquitin ligases. These proteins are found across various eukaryotic organisms, with significant studies conducted in human cells. The human genome encodes numerous E3 ligases, highlighting the complexity and diversity of this family of proteins.

Classification

E3 ubiquitin ligases can be classified into three main groups based on their structural domains and mechanisms of action:

  1. RING-type E3 Ligases: These directly facilitate the transfer of ubiquitin from an E2 enzyme to the substrate.
  2. HECT-type E3 Ligases: These first bind ubiquitin to themselves before transferring it to the substrate.
  3. RBR-type E3 Ligases: These combine features of both RING and HECT ligases.

The IMP-E3 protein falls within one of these classifications, typically exhibiting characteristics that define its specific functional role in cellular regulation.

Synthesis Analysis

Methods

The synthesis of IMP-E3 proteins involves several steps:

  1. Gene Expression: The corresponding gene is transcribed into messenger RNA (mRNA) within the nucleus.
  2. Translation: The mRNA is then translated into a polypeptide chain by ribosomes in the cytoplasm.
  3. Post-Translational Modifications: Following translation, the polypeptide undergoes various modifications (e.g., phosphorylation, glycosylation) that are critical for its stability and function.

Technical Details

The synthesis can be studied using techniques such as:

  • Polymerase Chain Reaction (PCR) for amplifying the gene of interest.
  • Western Blotting to analyze protein expression levels.
  • Mass Spectrometry for determining post-translational modifications.
Molecular Structure Analysis

Structure

IMP-E3 proteins possess a characteristic structure that includes:

  • A catalytic domain, essential for ubiquitin transfer.
  • Additional domains that facilitate substrate recognition and interaction.

Data

The structural data can be obtained through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into the three-dimensional configuration and functional sites of the protein.

Chemical Reactions Analysis

Reactions

IMP-E3 proteins catalyze specific reactions involving the attachment of ubiquitin to target substrates. This process typically involves:

  1. Ubiquitin Activation: Ubiquitin is activated by an E1 enzyme and transferred to an E2 enzyme.
  2. Substrate Recognition: The IMP-E3 protein recognizes its specific substrate.
  3. Ubiquitination: The IMP-E3 facilitates the transfer of ubiquitin from the E2 enzyme to the substrate, forming an isopeptide bond.

Technical Details

The reaction mechanism often involves a thioester intermediate formed between the E2 enzyme and the IMP-E3 protein, which is crucial for effective ubiquitination.

Mechanism of Action

Process

The mechanism by which IMP-E3 proteins operate involves several key steps:

  1. Substrate Binding: The IMP-E3 binds to its substrate through specific interaction domains.
  2. Ubiquitin Transfer: Following binding, ubiquitin is transferred from the E2 enzyme to the substrate via a covalent bond.
  3. Polyubiquitination: In many cases, multiple ubiquitin molecules are added to form polyubiquitin chains, which signal for proteasomal degradation or alter substrate function.

Data

Studies utilizing biochemical assays provide data on binding affinities, reaction rates, and specificity towards different substrates.

Physical and Chemical Properties Analysis

Physical Properties

IMP-E3 proteins typically exhibit:

  • A molecular weight ranging from 60 kDa to over 100 kDa depending on their specific isoforms.
  • Solubility in aqueous solutions due to their hydrophilic regions.

Chemical Properties

Chemically, these proteins are characterized by:

  • Their ability to form covalent bonds with ubiquitin.
  • Sensitivity to denaturing conditions that can affect their functional conformation.

Relevant analyses often include circular dichroism spectroscopy to assess folding states and stability under various conditions.

Applications

Scientific Uses

IMP-E3 proteins have significant applications in various fields:

  • Cancer Research: Understanding how these proteins regulate tumor suppressors and oncogenes can lead to novel therapeutic strategies.
  • Cell Biology: Investigating their roles in cellular signaling pathways enhances our understanding of fundamental biological processes.
  • Drug Development: Targeting specific E3 ligases may provide new avenues for drug design aimed at modulating protein degradation pathways in diseases.

Properties

CAS Number

136111-09-6

Product Name

IMP-E3 protein

Molecular Formula

C15H24N4O3

Synonyms

IMP-E3 protein

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